Methyl 3-(2-octenyl)oxiraneoctanoate
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Overview
Description
Methyl 3-(2-octenyl)oxiraneoctanoate is a complex organic compound with the molecular formula C19H34O3 It is known for its unique structure, which includes an oxirane ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-octenyl)oxiraneoctanoate typically involves the epoxidation of an unsaturated ester. One common method is the reaction of 2-octen-1-ol with an appropriate carboxylic acid derivative, followed by epoxidation using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-octenyl)oxiraneoctanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Diols: Formed from the opening of the oxirane ring during oxidation.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-octenyl)oxiraneoctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-octenyl)oxiraneoctanoate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactive species .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization. The pathways involved in its reactions are typically those associated with nucleophilic attack and electrophilic addition .
Comparison with Similar Compounds
Methyl 8-{3-[(2E)-2-octen-1-yl]-2-oxiranyl}octanoate: A closely related compound with a similar structure and reactivity.
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-: Another similar compound with comparable chemical properties.
Uniqueness: Methyl 3-(2-octenyl)oxiraneoctanoate is unique due to its specific structural features, such as the position of the oxirane ring and the length of the aliphatic chain.
Properties
CAS No. |
40707-88-8 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+ |
InChI Key |
JCJMEMDHUZYVMB-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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